molecular formula C19H27FO2 B239054 2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one CAS No. 1649-24-7

2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No. B239054
CAS RN: 1649-24-7
M. Wt: 306.4 g/mol
InChI Key: QRNFMYYNRYGOQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one, also known as fluoxymesterone, is a synthetic androgenic steroid that was first synthesized in the 1950s. It is commonly used in the medical field to treat conditions such as hypogonadism, delayed puberty, and breast cancer. In recent years, fluoxymesterone has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

Fluoxymesterone works by binding to androgen receptors in the body, which are found in various tissues such as muscle, bone, and the reproductive system. Once bound, 2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-oneone activates the androgen receptor, leading to an increase in protein synthesis and muscle growth. It also has an anti-catabolic effect, meaning it can prevent the breakdown of muscle tissue.
Biochemical and Physiological Effects:
Fluoxymesterone has been shown to increase the production of red blood cells, which can improve endurance and aerobic capacity. It also has a positive effect on bone density, which can help prevent osteoporosis and other bone-related diseases. However, it can also have negative effects on lipid metabolism, leading to an increase in LDL cholesterol and a decrease in HDL cholesterol.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-oneone in lab experiments is its ability to induce muscle hypertrophy and increase muscle strength. This can be useful in studying the mechanisms of muscle growth and the effects of various interventions on muscle health. However, its potential negative effects on lipid metabolism and liver function must be taken into consideration when designing experiments.

Future Directions

There are several potential future directions for research on 2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-oneone. One area of interest is its potential applications in the treatment of muscle wasting diseases such as muscular dystrophy and sarcopenia. Additionally, further research is needed to fully understand the effects of 2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-oneone on lipid metabolism and liver function. Finally, more research is needed to determine the optimal dosing and administration protocols for 2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-oneone in various applications.

Synthesis Methods

Fluoxymesterone can be synthesized through a process known as the Friedel-Crafts acylation of 17α-methyltestosterone with 2-fluorobenzoyl chloride. The reaction is catalyzed by aluminum chloride and occurs in anhydrous conditions. The final product is purified through recrystallization and chromatography.

Scientific Research Applications

Fluoxymesterone has been studied extensively in the field of sports medicine and exercise physiology. It has been found to increase muscle strength and mass, improve athletic performance, and enhance recovery from exercise-induced muscle damage. Additionally, 2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-oneone has been studied for its potential applications in the treatment of osteoporosis, muscle wasting diseases, and male infertility.

properties

CAS RN

1649-24-7

Product Name

2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C19H27FO2

Molecular Weight

306.4 g/mol

IUPAC Name

2-fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H27FO2/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-16(21)15(20)10-19(11,14)2/h9,12-15,17,22H,3-8,10H2,1-2H3

InChI Key

QRNFMYYNRYGOQD-UHFFFAOYSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)C(CC34C)F

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)C(CC34C)F

synonyms

2-fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodec ahydrocyclopenta[a]phenanthren-3-one

Origin of Product

United States

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